[4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]phenyl]-morpholin-4-ylmethanone
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Overview
Description
[4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]phenyl]-morpholin-4-ylmethanone is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]phenyl]-morpholin-4-ylmethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors under controlled conditions.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.
Attachment of the Morpholine Moiety: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl group, converting it to alcohols or amines.
Substitution: The phenyl and morpholine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of [4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]phenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring and phenyl group contribute to its binding affinity, while the morpholine moiety may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
[3R,4S)-3-hydroxy-4-phenyl-2-azetidinone: This compound shares the pyrrolidine ring and phenyl group but differs in the functional groups attached.
[3R,4S)-3-(2-bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylate: Similar in having a pyrrolidine ring but with different substituents.
Uniqueness
The uniqueness of [4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]phenyl]-morpholin-4-ylmethanone lies in its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the morpholine ring distinguishes it from other similar compounds, potentially enhancing its pharmacokinetic properties.
Properties
IUPAC Name |
[4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c23-20-15-25(14-19(20)16-4-2-1-3-5-16)22(27)18-8-6-17(7-9-18)21(26)24-10-12-28-13-11-24/h1-9,19-20H,10-15,23H2/t19-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPUFZQABVSDDI-UXHICEINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C(=O)N3CC(C(C3)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C(=O)N3C[C@@H]([C@H](C3)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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